molecular formula C18H16N4O B15191385 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine CAS No. 1140627-77-5

1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine

Cat. No.: B15191385
CAS No.: 1140627-77-5
M. Wt: 304.3 g/mol
InChI Key: PLJRXCRNKAGLBD-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the imidazoquinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine typically involves the condensation of 3-methoxyaniline with 2-chloro-3-formylquinoxaline, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazine
  • 1-(3-methoxyphenyl)-N-methylimidazo[1,5-a]quinoxaline
  • 1-(3-methoxyphenyl)-N-methylpyrazolo[1,5-a]quinoxaline

Uniqueness

1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its biological activity and chemical reactivity .

Properties

CAS No.

1140627-77-5

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine

InChI

InChI=1S/C18H16N4O/c1-19-17-18-20-11-16(12-6-5-7-13(10-12)23-2)22(18)15-9-4-3-8-14(15)21-17/h3-11H,1-2H3,(H,19,21)

InChI Key

PLJRXCRNKAGLBD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=CC=CC=C2N3C1=NC=C3C4=CC(=CC=C4)OC

Origin of Product

United States

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